molecular formula C8H4ClF3O5S B2867868 Benzoic acid, 5-(chlorosulfonyl)-2-(trifluoromethoxy)- CAS No. 845616-29-7

Benzoic acid, 5-(chlorosulfonyl)-2-(trifluoromethoxy)-

Cat. No. B2867868
CAS RN: 845616-29-7
M. Wt: 304.62
InChI Key: VKDSRLYGIYPCKP-UHFFFAOYSA-N
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Description

4-(Chlorosulfonyl)benzoic acid is a chemical reagent used in various applications, including catalyzing living radical polymerizations, in the preparation of polymer-bound transfer hydrogenation catalysts, and as a reagent in the sulfonation of γ-cyclodextrin .


Molecular Structure Analysis

The molecular formula for 4-(Chlorosulfonyl)benzoic acid is C7H5ClO4S . For 4-(Trifluoromethoxy)benzoic acid, the molecular formula is C8H5F3O3 .


Chemical Reactions Analysis

4-(Chlorosulfonyl)benzoic acid is used as a reagent in the sulfonation of γ-cyclodextrin .


Physical And Chemical Properties Analysis

4-(Chlorosulfonyl)benzoic acid appears as white to beige powder or crystals . It reacts with water and is moisture sensitive .

Scientific Research Applications

Synthesis of Salicylanilide Derivatives

5-(Chlorosulfonyl)-2-(trifluoromethoxy)benzoic acid: is utilized in the synthesis of salicylanilide derivatives. These derivatives are important due to their potential pharmacological properties, including antimicrobial, anti-inflammatory, and antiproliferative activities. The chlorosulfonyl group acts as a reactive site for coupling reactions, facilitating the formation of complex organic compounds .

Living Radical Polymerization

This compound serves as a reagent in living radical polymerizations. Its role is crucial in controlling the growth of polymer chains, leading to polymers with well-defined structures and molecular weights. This application is significant in the production of advanced materials with specific properties for industrial and medical use .

Transfer Hydrogenation Catalysts

The benzoic acid derivative is used in the preparation of polymer-bound transfer hydrogenation catalysts. These catalysts are essential for facilitating hydrogenation reactions, which are widely used in the chemical industry to produce a variety of chemicals and pharmaceuticals .

Sulfonation of γ-Cyclodextrin

Another application involves the sulfonation of γ-cyclodextrin, a process that enhances the solubility and stability of cyclodextrin complexes. This modification is particularly useful in the pharmaceutical industry to improve drug delivery systems .

Ultra Trace Analysis

In analytical chemistry, 5-(chlorosulfonyl)-2-(trifluoromethoxy)benzoic acid is used as an internal standard during the ultra trace analysis of fluorinated aromatic carboxylic acids by GC/MS methods. Its unique structure allows for accurate calibration and quantification of analytes in complex mixtures .

Antimicrobial Research

Research into the antimicrobial properties of related trifluoromethyl compounds has shown potential for the development of new antibacterial and antifungal agents. While not directly cited for 5-(chlorosulfonyl)-2-(trifluoromethoxy)benzoic acid , this area of study is relevant due to the structural similarities and the presence of the trifluoromethoxy group, which is known to influence biological activity .

properties

IUPAC Name

5-chlorosulfonyl-2-(trifluoromethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O5S/c9-18(15,16)4-1-2-6(17-8(10,11)12)5(3-4)7(13)14/h1-3H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKDSRLYGIYPCKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)C(=O)O)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid, 5-(chlorosulfonyl)-2-(trifluoromethoxy)-

Synthesis routes and methods

Procedure details

A solution of 2-trifluoromethoxy benzoic acid [1979-29-9](1.0 g) was added in small batches to chlorosulfonic acid (3.2 mL) at 0° C. After completion of the addition, the reaction mixture was stirred at 70° C. for 4 hours then left at room temperature overnight and heated at 75° C. for another 3 hours. After such time the reaction was slowly poured onto ice, and the precipitate was then filtered, washed with water and dried to yield the title compound as a white solid (1.2 g). MS (m/e): 303.3 (M-H, 100%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One

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